molecular formula C26H20FeN6O2 B13123753 Dicyano-bis-(1,10-phenanthroline)iron(ii)dihydrate

Dicyano-bis-(1,10-phenanthroline)iron(ii)dihydrate

Cat. No.: B13123753
M. Wt: 504.3 g/mol
InChI Key: WMZRMSVSLVFVFA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Dicyano-bis-(1,10-phenanthroline)iron(ii)dihydrate can be synthesized by reacting iron salts with 1,10-phenanthroline and cyanide ions in an aqueous solution. The reaction typically involves constant stirring at room temperature for about one hour . The monomer reactants include amines (e.g., aniline) and nitrates (e.g., sodium nitrate) .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis in a laboratory setting provides a basis for potential scale-up. The process involves careful control of reaction conditions to ensure the purity and yield of the compound .

Scientific Research Applications

Comparison with Similar Compounds

  • Bis-(1,10-phenanthroline)iron(ii) Dihydrate
  • Iron(iii) Phenanthroline Complexes
  • Dicyano-bis-(2,2’-bipyridine)iron(ii)

Comparison: Dicyano-bis-(1,10-phenanthroline)iron(ii)dihydrate is unique due to its specific combination of ligands and its ability to undergo a wide range of chemical reactions. Compared to similar compounds, it exhibits distinct redox properties and catalytic activities .

Biological Activity

Dicyano-bis-(1,10-phenanthroline)iron(II) dihydrate, commonly referred to as ferrocyphen , is a coordination complex with notable biological activities, particularly in the context of cancer research and DNA interactions. This article synthesizes existing literature on its biological effects, focusing on its cytotoxicity, interactions with DNA, and potential therapeutic applications.

  • Molecular Formula : C26_{26}H20_{20}FeN6_6O2_2
  • Molecular Weight : 504.32 g/mol
  • CAS Number : 23425-29-8
  • Appearance : Dark brown powder

Dicyano-bis-(1,10-phenanthroline)iron(II) dihydrate exhibits its biological activity primarily through interactions with DNA. It has been shown to selectively bind to G-quadruplex structures in telomeric DNA, which are critical for maintaining chromosomal integrity and regulating cellular proliferation. The ability to induce apoptosis in cancer cells via these interactions is a focal point of research.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of ferrocyphen against various cancer cell lines. The findings indicate:

  • Cell Lines Tested : PC-3 (prostate), DU145 (prostate), HeLa (cervical), MCF-7 (breast), HT29 (colon), HFF-1 (normal human fibroblasts), RWPE-1 (normal prostate epithelial).
  • IC50_{50} Values :
    • PC-3: 18 µM
    • Other tumor cells: 30–80 µM
    • Normal cells (HFF-1 and RWPE-1): Higher IC50_{50} values indicating lower toxicity compared to tumor cells.

This selectivity suggests that ferrocyphen may offer therapeutic benefits with reduced side effects compared to conventional chemotherapeutics .

Apoptosis Induction

The mechanism by which ferrocyphen induces cell death has been investigated through several assays:

  • Annexin V/PI Assays : Indicated that ferrocyphen promotes apoptosis in cancer cells.
  • Cell Cycle Analysis : Revealed alterations in cell cycle progression, particularly an increase in cells arrested in the G0/G1 phase.

These results align with findings from other studies on phenanthroline derivatives that exhibit similar apoptotic properties .

DNA Interaction Studies

Ferrocyphen's interaction with DNA has been characterized using various biophysical techniques:

  • FRET-based Melting Assays : Demonstrated selective binding to G-quadruplex structures over double-stranded DNA.
  • Circular Dichroism (CD) and Viscosity Measurements : Confirmed conformational changes in DNA upon complexation with ferrocyphen.

These interactions are crucial for understanding how ferrocyphen can disrupt cancer cell proliferation by targeting telomeric DNA structures .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of ferrocyphen compared to other known phenanthroline derivatives:

CompoundIC50_{50} (µM)Selectivity (Tumor vs. Normal Cells)Mechanism of Action
Dicyano-bis-(1,10-phenanthroline)iron(II) dihydrate18 (PC-3)HighApoptosis induction via G4 binding
PhenDC315ModerateG4 stabilization
PhenQE820ModerateG4 stabilization

Case Studies and Research Findings

Several case studies have highlighted the potential applications of ferrocyphen in oncology:

  • Study on Prostate Cancer Cells : Demonstrated that ferrocyphen selectively induces apoptosis in PC-3 cells while sparing normal prostate epithelial cells, emphasizing its therapeutic potential.
  • Comparative Study with Other Antitumor Agents : Showed that ferrocyphen's cytotoxicity is comparable or superior to traditional chemotherapeutics like cisplatin, particularly in specific cancer types.

Properties

Molecular Formula

C26H20FeN6O2

Molecular Weight

504.3 g/mol

IUPAC Name

iron(2+);1,10-phenanthroline;dicyanide;dihydrate

InChI

InChI=1S/2C12H8N2.2CN.Fe.2H2O/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2*1-2;;;/h2*1-8H;;;;2*1H2/q;;2*-1;+2;;

InChI Key

WMZRMSVSLVFVFA-UHFFFAOYSA-N

Canonical SMILES

[C-]#N.[C-]#N.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.O.O.[Fe+2]

Origin of Product

United States

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